Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the piperazine ring could potentially be formed through a reaction of a diamine with a dihalide .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central piperazine ring. The presence of the fluorobenzamido group could potentially introduce some interesting electronic effects due to the electronegativity of the fluorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylate group could potentially be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could potentially make the compound soluble in polar solvents .Safety And Hazards
Future Directions
The future directions for research on this compound could potentially involve further exploration of its synthesis, reactivity, and biological activity. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and testing its biological activity against different targets .
properties
IUPAC Name |
ethyl 4-[2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O5S/c1-2-29-19(28)25-9-7-24(8-10-25)16(26)12-31-18-23-22-15(30-18)11-21-17(27)13-3-5-14(20)6-4-13/h3-6H,2,7-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPSPWPLMZQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate |
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